molecular formula C11H15NO2 B8488269 N-{[4-(1-hydroxyethyl)phenyl]methyl}acetamide

N-{[4-(1-hydroxyethyl)phenyl]methyl}acetamide

Cat. No.: B8488269
M. Wt: 193.24 g/mol
InChI Key: LGLXDIPATOITKN-UHFFFAOYSA-N
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Description

N-{[4-(1-hydroxyethyl)phenyl]methyl}acetamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[[4-(1-hydroxyethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C11H15NO2/c1-8(13)11-5-3-10(4-6-11)7-12-9(2)14/h3-6,8,13H,7H2,1-2H3,(H,12,14)

InChI Key

LGLXDIPATOITKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CNC(=O)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of aluminum lithium hydride (5.31 g) in tetrahydrofuran (500 ml) was added dropwise a solution of (4-azidomethylphenyl) methyl ketone (8.18 g) in tetrahydrofuran (100 ml) at below 5° C. over 30 min. The mixture was stirred at 30° C. for 2 hr. A saturated aqueous sodium sulfate solution (30 ml) was added and the mixture was stirred for 1 hr. The insoluble matter was filtered off and the solvent was evaporated. The obtained residue was dissolved in ethyl acetate (100 ml), 2N aqueous sodium hydroxide solution (30 ml) and water (70 ml). Thereto was added dropwise acetic anhydride (4.8 ml) with vigorous agitation at 10-15° C. over 10 min. The mixture was stirred at room temperature for 1 hr. The organic layer was separated and the aqueous layer was extracted with ethyl acetate and combined with the organic layer. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (elution solvent; methanol:chloroform=3:97, later 5:95) to give the title compound (5.37 g) as a rather brown oil.
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-[(4-acetylphenyl)methyl]acetamide (6.1 g) in methanol (50 ml) was added sodium borohydride (1.2 g) under ice-cooling. This reaction mixture was stirred at 5-7° C. for 2 hr. Thereto was added 2% hydrochloric acid and extracted with ethyl acetate (100 ml×3). The ethyl acetate layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give a brown oil (6.3 g). The obtained brown oil was purified by silica gel column chromatography (developing solvent; chloroform:methanol=9:1) to give the title compound (5.98 g) as a pale-brown oil, m.p.=61-62° C.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

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